molecular formula C7H9NO2 B1343117 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one CAS No. 374706-74-8

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Cat. No. B1343117
M. Wt: 139.15 g/mol
InChI Key: OLVJDEIZGNBQIV-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, molecular formula, and structural formula. It may also include information about the compound’s appearance or state at room temperature.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

1. Application in Colorectal Cancer Therapy

  • Summary of the Application: This compound is used as a derivative in the synthesis of MANIO, a p53-activating anticancer agent with remarkable selectivity to the p53 pathway and promising antitumor activity against colorectal cancer (CRC) .
  • Methods of Application or Experimental Procedures: A library of novel MANIO derivatives, including hydroxymethyl- and bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles, was synthesized by rational structural modulation .
  • Results or Outcomes: From this library, five compounds with R- and S-configuration and with aromatic or heteroaromatic groups at position 3, including the enantiomer of MANIO, were identified as selective towards p53-expressing cancer cells .

2. Application in the Synthesis of Pyrrole Alkaloids

  • Summary of the Application: This compound is used in the synthesis of new pyrrole alkaloids from the fruits of Lycium chinense, a traditional herbal medicine and functional food .
  • Methods of Application or Experimental Procedures: The compound was isolated from the fruits of Lycium chinense through repeated chromatography of the AcOEt-soluble fraction on CC and preparative HPLC .
  • Results or Outcomes: Three new minor pyrrole alkaloids were isolated from the fruits of Lycium chinense .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVJDEIZGNBQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603676
Record name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

CAS RN

374706-74-8
Record name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-hydroxy-6-methylpyridine-3-carboxylic acid (2 g, 13 mmol) was dissolved in dry THF (80 ml), and this solution was cooled to −70° C. LiAlH4 (32 ml, 32 mmol) was then added over a period of 20 min. The reaction mixture was warmed to room temperature and then was heated at 70° C. for 1 hour. After cooling down to 0° C., the reaction mixture was added H2O (2 mL), 10% NaOH (4 mL) and finally H2O (2 mL). The reaction mixture was stirred at room temperature for 1 hour. NaSO4 (6 g) was added, the mixture was stirred for a further 30 min., filtered and washed with MeOH. The filtrate was concentrated to dryness to give the desired product as a solid (2 g, 100%). LCMS (ES+) m/z 140 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaSO4
Quantity
6 g
Type
reactant
Reaction Step Four
Yield
100%

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